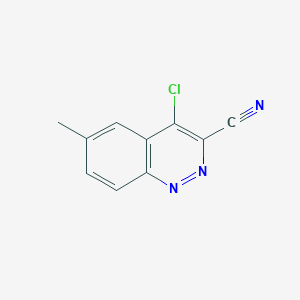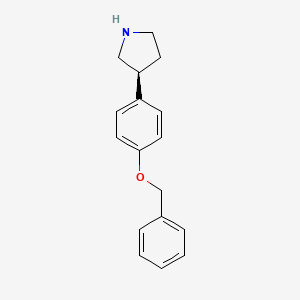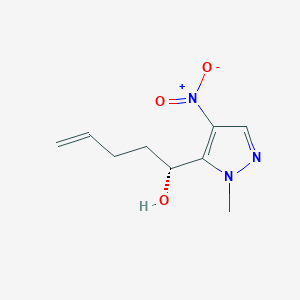
(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a pentenol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the pentenol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it valuable for creating specialized compounds.
Wirkmechanismus
The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a butanol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)hex-4-en-1-ol: Similar structure but with a hexenol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chain length
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1 |
InChI-Schlüssel |
IBSVSHZJDPSKII-MRVPVSSYSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O |
Kanonische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
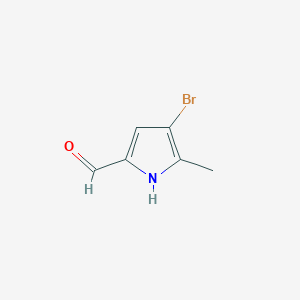
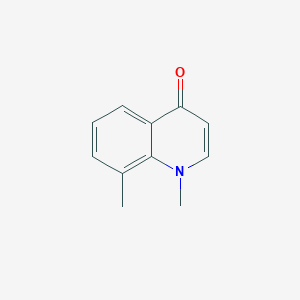
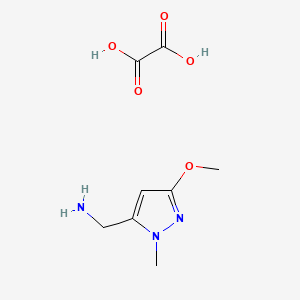
![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
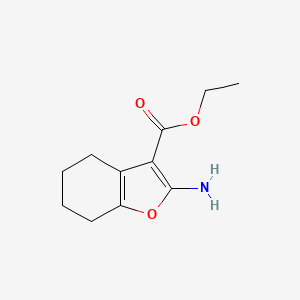
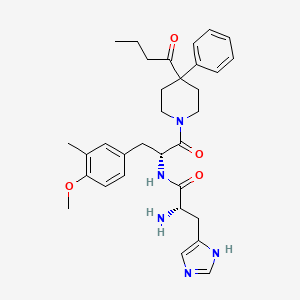
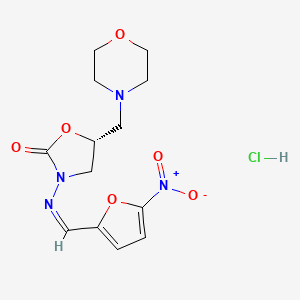
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)
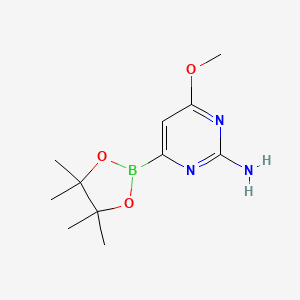
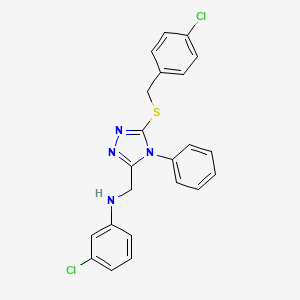
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
